![molecular formula C33H31Br B13657724 4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] is an organic compound characterized by its large molecular structure and unique aromatic ring configuration. This compound is typically a white to pale yellow solid and is known for its stability and distinctive photophysical properties .
Preparation Methods
The synthesis of 4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] generally involves multiple steps of organic reactions, requiring advanced synthetic techniques. One common method includes the bromination of 2,7-di-tert-butyl-9,9’-spirobi[fluorene] using bromine or other brominating agents under controlled conditions . Industrial production methods are not widely documented, but laboratory synthesis typically involves column chromatography for purification .
Chemical Reactions Analysis
4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming complex organic structures
Scientific Research Applications
4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties.
Fluorescent Probes: The compound’s unique structure makes it suitable for use as a fluorescent probe in various biological and chemical assays.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] primarily involves its interaction with light and other electromagnetic radiation. The compound’s large aromatic system allows it to absorb and emit light efficiently, making it useful in photophysical applications. The molecular targets and pathways are largely related to its role in electronic and optical devices .
Comparison with Similar Compounds
4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound also features bromine and tert-butyl groups but differs in its core structure, leading to different photophysical properties.
4-Bromo-2,6-di-tert-butylphenol: Another brominated compound with tert-butyl groups, but with a simpler phenol structure.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): This compound has a more complex structure with additional functional groups, offering different electronic properties.
4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] stands out due to its unique spirobi[fluorene] core, which imparts specific stability and photophysical characteristics not found in the other compounds.
Properties
Molecular Formula |
C33H31Br |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-bromo-2',7'-ditert-butyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C33H31Br/c1-31(2,3)20-14-16-22-23-17-15-21(32(4,5)6)19-28(23)33(27(22)18-20)25-11-8-7-10-24(25)30-26(33)12-9-13-29(30)34/h7-19H,1-6H3 |
InChI Key |
SUVOJNFHZCSQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


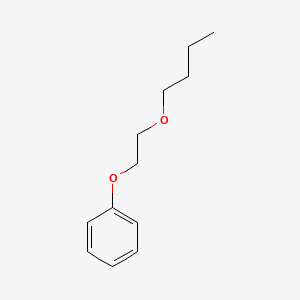
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
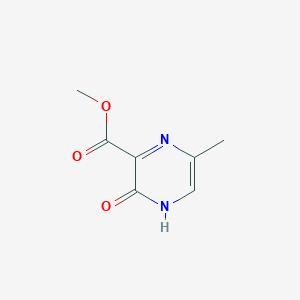
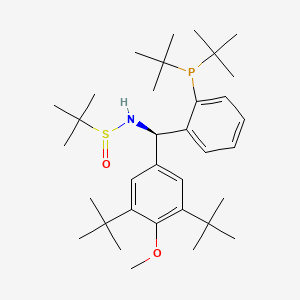
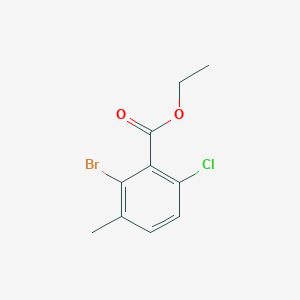


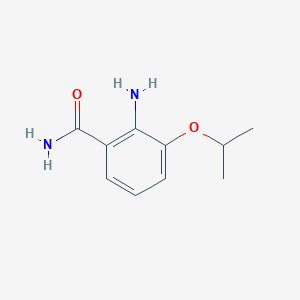

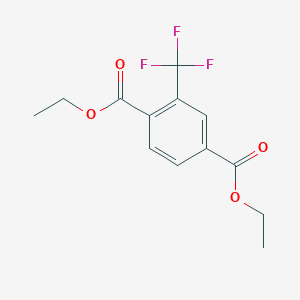
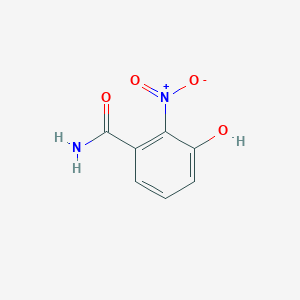
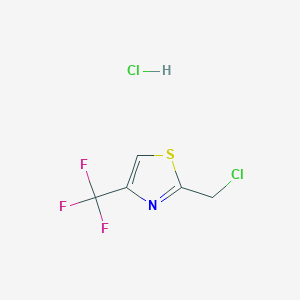
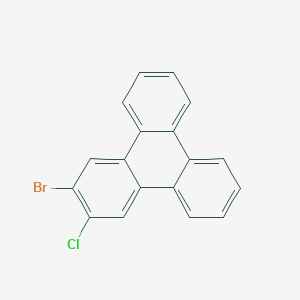
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
